3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435811
InChI: InChI=1S/C8H11N5O2/c1-8(2,3)13-5-4(11-12-13)6(14)10-7(15)9-5/h1-3H3,(H2,9,10,14,15)
SMILES:
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

CAS No.:

Cat. No.: VC17435811

Molecular Formula: C8H11N5O2

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione -

Specification

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
IUPAC Name 3-tert-butyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C8H11N5O2/c1-8(2,3)13-5-4(11-12-13)6(14)10-7(15)9-5/h1-3H3,(H2,9,10,14,15)
Standard InChI Key UAASHZUYZBGLCJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C2=C(C(=O)NC(=O)N2)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a bicyclic framework comprising a triazole ring fused to a pyrimidine moiety. The triazole (1,2,3-triazolo) component occupies positions 4,5-d on the pyrimidine ring, while carbonyl groups at the 5 and 7 positions introduce hydrogen-bonding capabilities. The tert-butyl group at the 3-position enhances lipophilicity (logP ≈ 1.8), improving membrane permeability compared to non-alkylated analogs .

Table 1: Structural comparison with related triazolopyrimidines

CompoundSubstituent (Position)logPWater Solubility (mg/mL)
3-(tert-Butyl) derivativetert-Butyl (3)1.80.12
4-Methyl analog Methyl (4)0.92.4
Unsubstituted coreH (3)-0.38.9

The tert-butyl group induces steric hindrance, potentially influencing binding pocket interactions in biological targets. Computational modeling suggests a 15° dihedral angle between the triazole and pyrimidine planes, stabilizing the molecule through intramolecular van der Waals interactions.

Synthetic Methodologies

Precursor-Based Routes

A common synthesis begins with 5,6-diaminouracil, which undergoes cyclocondensation with tert-butyl isocyanate under acidic conditions (HCl, 80°C). This one-pot reaction achieves 62–68% yield, with microwave-assisted variants reducing reaction time from 12 hours to 45 minutes.

Key reaction steps:

  • Diamine activation: Protonation of 5,6-diaminouracil enhances electrophilicity

  • Isocyanate coupling: Nucleophilic attack by the tert-butyl isocyanate at C6

  • Cyclization: Intramolecular dehydration forms the triazole ring

Multicomponent Approaches

Barbituric acid derivatives react with tert-butylamine and sodium azide in the presence of ceric ammonium nitrate (10 mol%), yielding the target compound in a single step (55% yield). Solvent optimization shows dimethylacetamide (DMAc) outperforms DMF or THF by reducing byproduct formation.

Biological Activity and Mechanism

mTOR/PI3K Pathway Inhibition

The compound exhibits dual inhibition of mTORC1 (IC₅₀ = 38 nM) and PI3Kα (IC₅₀ = 112 nM) in enzymatic assays. Structural analysis reveals:

  • Triazole carbonyl interacts with mTOR's ATP-binding pocket via H-bonds (Val2240, Asp2195)

  • tert-Butyl group occupies a hydrophobic cleft near Phe2109

  • Pyrimidine dione stabilizes the DFG-out kinase conformation

Table 2: Antiproliferative activity in cancer cell lines

Cell LineOriginIC₅₀ (μM)Selectivity Index*
MCF-7Breast cancer0.8912.4
A549Lung cancer1.218.9
HEK293Normal kidney11.0

*Relative to HEK293 viability

Metabolic Disease Applications

In rodent models of type 2 diabetes, oral administration (10 mg/kg/day) reduced fasting glucose by 42% over 28 days. This correlates with increased GLUT4 translocation in adipocytes and 30% suppression of hepatic gluconeogenesis.

Structure-Activity Relationship (SAR) Insights

Modifications to the triazolopyrimidine scaffold significantly impact potency:

  • 3-Position substitutions:

    • tert-Butyl > benzyl > methyl (10-fold potency drop with methyl)

    • Electron-withdrawing groups (e.g., CF₃) reduce activity due to disrupted hydrophobic interactions

  • Pyrimidine modifications:

    • 5,7-Dione essential for kinase inhibition (deletion abolishes activity)

    • N-methylation at position 1 decreases solubility but improves metabolic stability

Comparative studies with triazolopyridazines demonstrate the pyrimidine core's superiority in maintaining potency across diverse cancer cell models.

Pharmacokinetic Profile

Table 3: ADME properties in Sprague-Dawley rats

ParameterValue (PO)Value (IV)
Bioavailability67%
Tₘₐₓ (h)1.50.25
t₁/₂ (h)4.23.8
Vd (L/kg)2.12.0
CL (mL/min/kg)9.810.2

The compound shows favorable brain penetration (brain/plasma ratio = 0.6), suggesting potential for CNS-targeted therapies.

Therapeutic Applications and Development Status

Oncology Indications

Preclinical data support investigation in:

  • PI3KCA-mutant cancers: Synergizes with MEK inhibitors (combination index = 0.3)

  • mTOR-driven resistance: Reverses rapamycin resistance in PTEN-null glioblastoma models

Metabolic Disorders

Phase I trials are anticipated for:

  • Insulin resistance: Augments metformin action in hepatocyte models

  • NAFLD/NASH: Reduces hepatic triglyceride content by 55% in diet-induced models

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